![molecular formula C12H8FN3O B12834053 3-(4-Fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one](/img/structure/B12834053.png)
3-(4-Fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one is a heterocyclic compound that features a fused imidazo-pyridine ring system with a fluorophenyl substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one typically involves the following steps:
-
Formation of the Imidazo-Pyridine Core: : The core structure can be synthesized through a cyclization reaction involving a pyridine derivative and an imidazole precursor. Common reagents include ammonium acetate and acetic acid, with the reaction often conducted under reflux conditions.
-
Introduction of the Fluorophenyl Group: : The fluorophenyl group is usually introduced via a nucleophilic aromatic substitution reaction. This step often employs 4-fluorobenzyl chloride as the fluorophenyl source, with a base such as potassium carbonate to facilitate the substitution.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of various oxidized derivatives.
-
Reduction: : Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
-
Substitution: : The fluorophenyl group can participate in further substitution reactions, allowing for the introduction of additional functional groups. Common reagents include halogenating agents and organometallic compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Halogenating agents (e.g., N-bromosuccinimide), organometallic reagents (e.g., Grignard reagents).
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potential unique properties and applications.
Wissenschaftliche Forschungsanwendungen
3-(4-Fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one has been explored for its potential in several scientific research areas:
-
Chemistry: : Used as a building block for the synthesis of more complex molecules, particularly in the development of novel heterocyclic compounds.
-
Biology: : Investigated for its interactions with biological macromolecules, including proteins and nucleic acids, which may lead to the discovery of new biochemical pathways and mechanisms.
-
Industry: : Utilized in the development of advanced materials with specific electronic or photonic properties, owing to its unique structural features.
Wirkmechanismus
The mechanism by which 3-(4-Fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one exerts its effects is often related to its ability to interact with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind with high affinity to these targets, modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(4-Chlorophenyl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one: Similar in structure but with a chlorine substituent instead of fluorine.
3-(4-Methylphenyl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one: Features a methyl group, which may alter its biological activity and chemical properties.
3-(4-Nitrophenyl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one: Contains a nitro group, potentially leading to different reactivity and applications.
Uniqueness
The presence of the fluorophenyl group in 3-(4-Fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one imparts unique electronic properties, influencing its reactivity and interactions with biological targets. This makes it a valuable compound for specific applications where fluorine’s electronegativity and size play a crucial role.
Eigenschaften
Molekularformel |
C12H8FN3O |
|---|---|
Molekulargewicht |
229.21 g/mol |
IUPAC-Name |
3-(4-fluorophenyl)-1H-imidazo[4,5-b]pyridin-2-one |
InChI |
InChI=1S/C12H8FN3O/c13-8-3-5-9(6-4-8)16-11-10(15-12(16)17)2-1-7-14-11/h1-7H,(H,15,17) |
InChI-Schlüssel |
ARPGQBQRBQLYIF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(N=C1)N(C(=O)N2)C3=CC=C(C=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



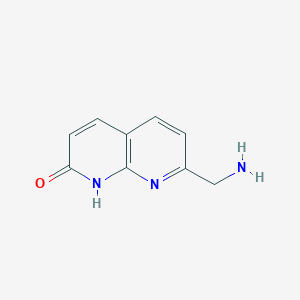


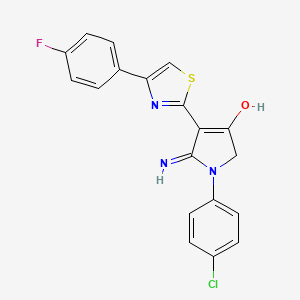
![tert-Butyl 3-(benzo[d]oxazol-2-ylcarbamoyl)piperidine-1-carboxylate](/img/structure/B12834004.png)
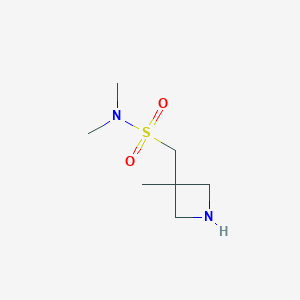
![4-[(2-Hydroxyethyl)amino]-2-(trifluoromethyl)quinoline](/img/structure/B12834019.png)

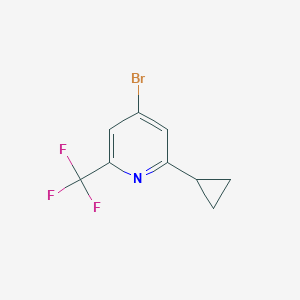


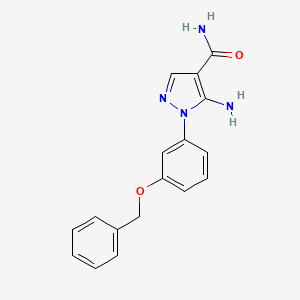
![6-(Trifluoromethyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine](/img/structure/B12834051.png)
